Potassium perfluoroheptanesulfonate

Descripción general

Descripción

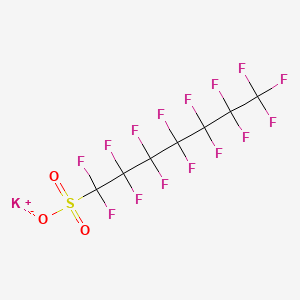

Potassium perfluoroheptanesulfonate is a perfluoroalkyl substance, a class of synthetic compounds characterized by their carbon-fluorine bonds. These compounds have been in production since the 1950s and are known for their stability and resistance to degradation. This compound is used in various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium perfluoroheptanesulfonate can be synthesized through the electrochemical fluorination of heptanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride as a solvent and an electrolyte. The reaction is carried out under controlled conditions of temperature and current density to ensure the complete fluorination of the heptanesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical cells. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency. The final product is purified through distillation and crystallization techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Potassium perfluoroheptanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions include moderate temperatures and the presence of a suitable solvent like water or alcohol.

Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Reactions: The major products include substituted perfluoroheptanesulfonates.

Oxidation Reactions: Oxidation typically yields perfluoroheptanoic acid and other related compounds.

Reduction Reactions: Reduction products include partially fluorinated heptanesulfonates.

Aplicaciones Científicas De Investigación

Surfactants

K-PFHS is widely utilized as a surfactant due to its ability to lower surface tension and enhance wetting properties. Its applications include:

- Paints and Coatings : K-PFHS is employed in formulations for paints and coatings, improving leveling and flow characteristics. It facilitates the dispersion of pigments and enhances the durability of coatings .

- Adhesives : In adhesive formulations, K-PFHS acts as a wetting agent, ensuring better adhesion to various substrates .

- Textiles : The compound is also used in textile treatments, providing water and oil repellency .

Flame Retardants

K-PFHS serves as a flame retardant in various polymer systems, particularly polycarbonate materials used in electrical and electronic applications. Its effectiveness in reducing flammability makes it a valuable additive in consumer products, including electronics .

Electronic Manufacturing

In the electronics industry, K-PFHS is incorporated into:

- Etching Solutions : It is used in etching processes for semiconductor manufacturing, where its surfactant properties help control surface interactions during etching .

- Photoresists : K-PFHS is included in photoresist formulations that are critical for photolithography processes in chip production .

- Solder Pastes : The compound is also found in solder pastes used for electronic assembly, enhancing the performance of soldering operations .

Environmental Considerations

While K-PFHS has beneficial applications, its environmental impact has been a subject of study. Research indicates that PFAS compounds can persist in the environment and bioaccumulate. Regulatory agencies are assessing the risks associated with K-PFHS and similar compounds to establish safe usage guidelines .

Case Study 1: Toxicological Assessment

A study conducted on the toxicity of potassium perfluorobutane sulfonate (a related compound) revealed significant effects on liver function and potential reproductive toxicity at high doses in animal models. This highlights the need for careful consideration of dosage and exposure levels when using PFAS compounds in industrial applications .

Case Study 2: Environmental Impact

Research examining the environmental fate of PFAS compounds found that they can enter aquatic environments through industrial discharges. Monitoring programs are being implemented to track PFAS levels in water supplies to mitigate public health risks associated with long-term exposure .

Mecanismo De Acción

The mechanism of action of potassium perfluoroheptanesulfonate involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can disrupt cellular processes by interacting with membrane lipids and proteins, leading to changes in cell signaling pathways .

Comparación Con Compuestos Similares

- Perfluorohexanesulfonate

- Perfluorooctanesulfonate

- Perfluorodecanesulfonate

Comparison: Potassium perfluoroheptanesulfonate is unique due to its specific chain length and the presence of the sulfonate group. Compared to perfluorohexanesulfonate and perfluorooctanesulfonate, it has a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other compounds may not be as effective .

Actividad Biológica

Potassium perfluoroheptanesulfonate (KPFHS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its widespread use and potential biological effects. This article explores the biological activity of KPFHS, focusing on its pharmacokinetics, toxicological effects, and implications for human health based on diverse research findings.

Overview of this compound

KPFHS is characterized by its unique chemical structure, which includes a seven-carbon perfluorinated chain. This compound is often used in various industrial applications, including surface treatment and as a surfactant. Understanding its biological activity is crucial due to the environmental persistence and bioaccumulation potential of PFAS.

Pharmacokinetics

The pharmacokinetic profile of KPFHS indicates that it is rapidly absorbed and distributed in biological systems. Studies show that the half-life of KPFHS varies depending on the species and sex of the subjects:

| Species | Half-Life (hours) | Tissue Distribution |

|---|---|---|

| Female Mice | 4.5 | Liver: 3.5 ng/g, Kidney: 4.5 ng/g |

| Male Mice | 5.8 | Liver: 3.5 ng/g, Kidney: 9.4 ng/g |

KPFHS reaches maximum serum concentrations (Tmax) within 1-2 hours after administration, with a rapid decline in serum levels thereafter . This suggests efficient clearance mechanisms in vivo.

Toxicological Effects

Research has shown that KPFHS exhibits various toxicological effects across different biological systems:

- Immunotoxicity : KPFHS has been linked to immunosuppressive effects, inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-10 in THP-1 cells . This raises concerns about its impact on immune responses, particularly in vulnerable populations.

- Endocrine Disruption : Evidence suggests that exposure to KPFHS may interfere with endocrine functions, particularly affecting thyroid hormone levels and metabolic processes .

- Reproductive Health : Epidemiological studies indicate potential associations between PFAS exposure and adverse reproductive outcomes, such as reduced birth weight and fertility issues .

Case Studies

- Immunotoxic Effects in Children : A study highlighted that children exposed to high levels of PFAS, including KPFHS, exhibited reduced antibody responses to vaccinations, indicating a compromised immune system .

- Sperm Quality in Wildlife : Research conducted on Arctic black-legged kittiwakes showed a correlation between PFAS concentrations in blood and lower sperm quality, emphasizing the reproductive risks associated with these compounds .

Propiedades

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O3S.K/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAKROCDOXEWPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069392 | |

| Record name | Potassium perfluoroheptanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60270-55-5 | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium perfluoroheptanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.